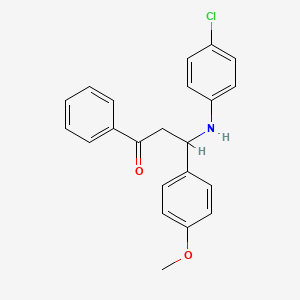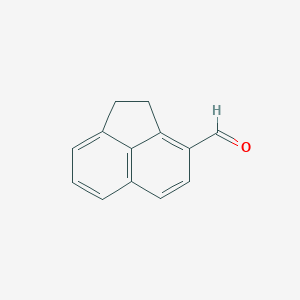
(2-Methylphenyl)(triphenyl)stibanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylphenyl)(triphenyl)stibanium perchlorate is an organometallic compound that contains antimony as the central metal atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)(triphenyl)stibanium perchlorate typically involves the reaction of triphenylstibine with 2-methylphenyl chloride in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Ph3Sb+2-MethylphenylCl→(2-Methylphenyl)(triphenyl)stibanium perchlorate
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve high yields and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylphenyl)(triphenyl)stibanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) compounds, while reduction may produce antimony(III) species.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Methylphenyl)(triphenyl)stibanium perchlorate is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for forming carbon-antimony bonds and for catalyzing specific reactions.
Biology
In biological research, the compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological molecules and disrupt cellular processes makes it a candidate for developing new antibiotics.
Medicine
The compound’s potential medicinal applications include its use in developing drugs for treating infections and other diseases. Its unique mechanism of action and ability to target specific molecular pathways are of particular interest.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its role as a catalyst in polymerization reactions and other industrial processes is well-documented.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylstibine: A related compound with similar chemical properties but lacking the 2-methylphenyl group.
Triphenylphosphine: A phosphorus analog with similar reactivity and applications.
Triphenylarsine: An arsenic analog with comparable chemical behavior.
Uniqueness
(2-Methylphenyl)(triphenyl)stibanium perchlorate is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve.
Eigenschaften
| 93600-78-3 | |
Molekularformel |
C25H22ClO4Sb |
Molekulargewicht |
543.6 g/mol |
IUPAC-Name |
(2-methylphenyl)-triphenylstibanium;perchlorate |
InChI |
InChI=1S/C7H7.3C6H5.ClHO4.Sb/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;2-1(3,4)5;/h2-5H,1H3;3*1-5H;(H,2,3,4,5);/q;;;;;+1/p-1 |
InChI-Schlüssel |
QKZRNUVLAYJXOB-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=CC=C1[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)


